
3-(Aminomethyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-1H-indazole, also known as 3-AMINO-1H-indazole, is a heterocyclic compound belonging to the indazole family. It is a colourless solid that has been used in the synthesis of various compounds for scientific research. It has been found to have a wide range of applications in the fields of chemistry, biochemistry, pharmacology, and medicine.
Applications De Recherche Scientifique
Medicinal Chemistry: BACE1 Inhibitors
3-(Aminomethyl)-1H-indazole: is utilized in the design of BACE1 inhibitors . BACE1, or β-site amyloid precursor protein-cleaving enzyme 1, is a critical enzyme in the formation of amyloid β peptide, which is associated with Alzheimer’s disease. The indazole scaffold serves as a core structure in the development of nonpeptidic inhibitors, leveraging its ability to mimic the transition state of substrates .
Anticancer Research
Indazole derivatives, including 3-(Aminomethyl)-1H-indazole , are explored for their anticancer properties. They are studied for their potential to induce apoptosis and inhibit cancer cell proliferation. The research focuses on various cancer types, including breast, stomach, and colon cancers, utilizing the unique properties of indazole compounds .
Organoboron Chemistry
The boron-containing compounds, related to 3-(Aminomethyl)-1H-indazole , find applications in organoboron chemistry. These compounds exhibit unique electron deficiency and coordination properties, making them suitable for use in pharmaceuticals, energy research, materials science, and life sciences .
Suzuki-Miyaura Reactions
In synthetic chemistry, 3-(Aminomethyl)-1H-indazole and its derivatives are used as intermediates in Suzuki-Miyaura reactions. This cross-coupling reaction is pivotal for forming carbon-carbon bonds, a fundamental step in the synthesis of various organic compounds .
Catalyst for Amidation and Esterification
3-(Aminomethyl)-1H-indazole: is involved as a catalyst in the amidation and esterification of carboxylic acids. These reactions are essential for modifying the properties of organic molecules, which is crucial in drug development and the synthesis of specialty chemicals .
Signal Transduction Mechanism Studies
The compound is used in the study of signal transduction mechanisms in opioid receptors. Researchers have proposed a detailed mechanism involving 3-(Aminomethyl)-1H-indazole derivatives, which is significant for understanding receptor activation and designing targeted therapies .
Mécanisme D'action
Target of Action
3-(Aminomethyl)-1H-indazole is a complex organic compound that belongs to the class of organic compounds known as phenylmethylamines It’s worth noting that similar compounds have been found to target bacterial membranes , which could potentially be a target for 3-(Aminomethyl)-1H-indazole as well.
Mode of Action
It’s known that amines, a functional group present in this compound, can interact with various biological targets through hydrogen bonding, electrostatic interactions, and van der waals forces . These interactions can lead to changes in the target’s function, potentially leading to the observed biological effects.
Biochemical Pathways
For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(Aminomethyl)-1H-indazole could potentially interact with a wide range of biochemical pathways.
Pharmacokinetics
It’s known that the adme properties of a compound are affected by its physicochemical properties, as well as other factors such as human behavior (eg, food and drug intake) and genetics .
Result of Action
It’s known that similar compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It’s known that various environmental factors, such as temperature, ph, and the presence of other substances, can influence the action of similar compounds .
Propriétés
IUPAC Name |
2H-indazol-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIODCDIPHWWQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598771 |
Source


|
| Record name | 1-(2H-Indazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1H-indazole | |
CAS RN |
806640-37-9 |
Source


|
| Record name | 1-(2H-Indazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

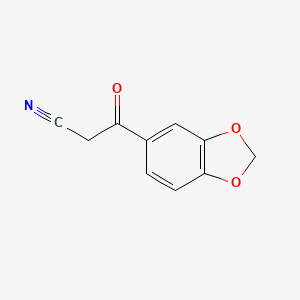

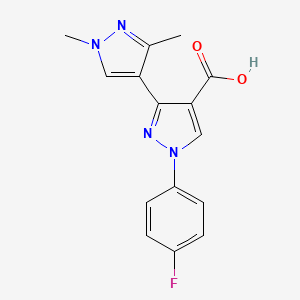
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)
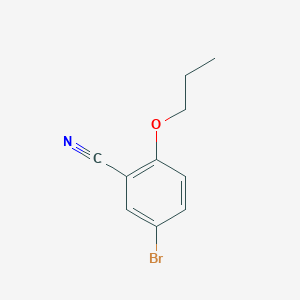
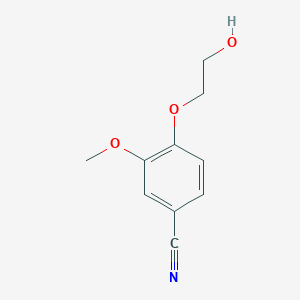

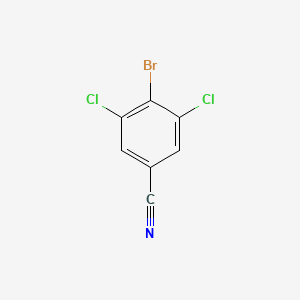

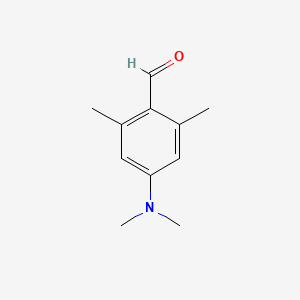
![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)
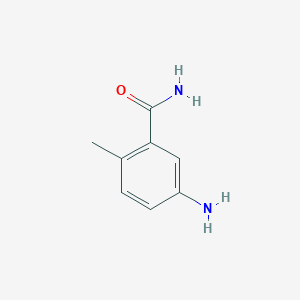
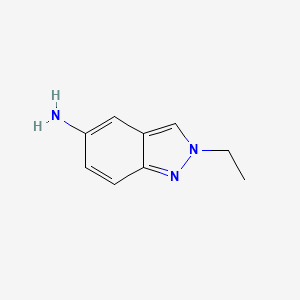
![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)